molecular formula C13H7Cl3N2O3 B11021444 4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide

4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide

Cat. No.: B11021444
M. Wt: 345.6 g/mol
InChI Key: HFQOMTGFSFHQMB-UHFFFAOYSA-N
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Description

4-Chloro-N-(3,5-dichlorophenyl)-benzenesulfonamide: is a chemical compound with the following properties:

    Linear Formula: CHClNOS

    Molecular Weight: 336.626 g/mol

    CAS Number: 329937-55-5

Preparation Methods

Synthetic Routes:: The synthetic preparation of this compound involves the following steps:

    Sulfonation: Start with 4-chloroaniline (CHNHCl) and react it with sulfuric acid (HSO) to introduce the sulfonamide group.

    Chlorination: Next, chlorinate the product using chlorine gas (Cl) to introduce the second chlorine atom.

    Nitration: Finally, nitrate the compound using nitric acid (HNO) to add the nitro group.

Industrial Production:: The industrial production methods typically involve large-scale batch processes with optimized reaction conditions.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound can undergo oxidation reactions due to the presence of the nitro group.

    Substitution: It is susceptible to nucleophilic substitution reactions at the chlorine atoms.

    Reduction: Reduction of the nitro group can yield an amino compound.

Common Reagents and Conditions::

    Sulfonation: Sulfuric acid (HSO)

    Chlorination: Chlorine gas (Cl)

    Nitration: Nitric acid (HNO)

Major Products::
  • The major products depend on the specific reaction conditions and the substituents present. For example, reduction of the nitro group yields an amino compound.

Scientific Research Applications

This compound finds applications in various fields:

    Chemistry: Used as a building block for more complex molecules.

    Biology: Investigated for potential biological activities.

    Medicine: Studied for its pharmacological properties.

    Industry: Employed in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The exact mechanism by which this compound exerts its effects depends on its specific interactions with biological targets. Further research is needed to elucidate these mechanisms.

Comparison with Similar Compounds

While I don’t have specific information on similar compounds, researchers often compare it with related sulfonamides and analyze their unique features.

Remember that this compound is part of a collection of rare and unique chemicals, and analytical data may not be available. Buyer discretion is advised when confirming product identity and purity .

Properties

Molecular Formula

C13H7Cl3N2O3

Molecular Weight

345.6 g/mol

IUPAC Name

4-chloro-N-(3,5-dichlorophenyl)-3-nitrobenzamide

InChI

InChI=1S/C13H7Cl3N2O3/c14-8-4-9(15)6-10(5-8)17-13(19)7-1-2-11(16)12(3-7)18(20)21/h1-6H,(H,17,19)

InChI Key

HFQOMTGFSFHQMB-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1C(=O)NC2=CC(=CC(=C2)Cl)Cl)[N+](=O)[O-])Cl

Origin of Product

United States

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